molecular formula C11H8N2O3S2 B15028066 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-60-9

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B15028066
CAS No.: 82158-60-9
M. Wt: 280.3 g/mol
InChI Key: QWRNANMPPBNWBS-YWEYNIOJSA-N
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Description

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a pyridylmethylene group and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The thiazolidine ring and the pyridylmethylene group play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

82158-60-9

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4-

InChI Key

QWRNANMPPBNWBS-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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